![molecular formula C16H14ClNO2 B1682089 SMER18](/img/structure/B1682089.png)
SMER18
Overview
Description
SMER18 is a small molecule enhancer of rapamycin, known for its role as an mTOR-independent inducer of autophagy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SMER18 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The compound is then purified to achieve a purity of 98.64% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available for research purposes in various quantities, ranging from 1 mg to 100 mg .
Chemical Reactions Analysis
Types of Reactions
SMER18 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions.
Reduction: The compound can also undergo reduction reactions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
SM
Biological Activity
SMER18 is a small molecule identified as a potent enhancer of autophagy, functioning independently of the mechanistic target of rapamycin (mTOR). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly those characterized by protein aggregation, such as Huntington's disease and familial Parkinson's disease.
This compound operates by enhancing the autophagic clearance of misfolded proteins. Autophagy is a cellular degradation pathway crucial for maintaining cellular homeostasis and preventing the accumulation of toxic proteins. Research indicates that this compound, along with other small molecule enhancers (SMERs), increases autophagosome synthesis and promotes the degradation of autophagy substrates like A53T α-synuclein and mutant huntingtin fragments .
Key Findings:
- Independence from mTOR : this compound induces autophagy without affecting mTOR signaling pathways, which differentiates it from traditional autophagy inducers like rapamycin .
- Reduction of Protein Aggregation : In studies involving mammalian cell lines, this compound significantly reduced the aggregation of mutant huntingtin and A53T α-synuclein, suggesting its efficacy in mitigating the toxic effects associated with these proteins .
- Cell Viability : Treatment with this compound has been shown to enhance cell survival in models of neurodegeneration by reducing protein toxicity .
Table 1: Summary of Biological Activities of this compound
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
-
Neurodegenerative Disease Models :
- In a study using Drosophila models expressing human mutant huntingtin, treatment with this compound resulted in a significant reduction in neurodegenerative symptoms compared to untreated controls. This suggests that this compound could be a candidate for further development in therapies targeting Huntington's disease .
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Cell Culture Experiments :
- Research conducted on PC12 cells demonstrated that this compound not only increased autophagosome formation but also improved the clearance rates of aggregated proteins. The results indicated that cells treated with this compound showed lower levels of toxic aggregates compared to those treated with control substances .
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-(3-hydroxyanilino)but-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-11(18-14-3-2-4-15(19)10-14)9-16(20)12-5-7-13(17)8-6-12/h2-10,18-19H,1H3/b11-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEQASFEVWLKOJ-LUAWRHEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC=C(C=C1)Cl)/NC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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